IRON, (ETHANEDIOATO(2-)-O,O')BIS(1-PHENYLPIPERAZINE-N(sup 1),N(sup 4))-

Description

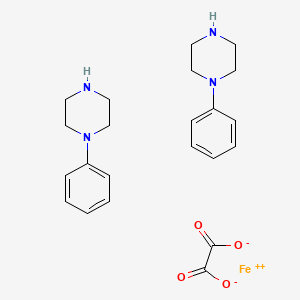

This iron(II) coordination compound features a central iron atom coordinated by two distinct ligands:

- Ethanedioato(2-) (oxalate, C₂O₄²⁻): A bidentate ligand binding via two oxygen atoms.

- 1-Phenylpiperazine: Two neutral ligands, each coordinating through N¹ and N⁴ atoms of the piperazine ring.

The molecular formula is C₂₂H₂₄FeN₄O₄, with a molecular weight of approximately 464.3 g/mol. The structure combines the redox activity of iron with the steric and electronic effects of phenylpiperazine, which may enhance lipophilicity and influence biological interactions.

Properties

CAS No. |

75079-25-3 |

|---|---|

Molecular Formula |

C22H28FeN4O4 |

Molecular Weight |

468.3 g/mol |

IUPAC Name |

iron(2+);oxalate;1-phenylpiperazine |

InChI |

InChI=1S/2C10H14N2.C2H2O4.Fe/c2*1-2-4-10(5-3-1)12-8-6-11-7-9-12;3-1(4)2(5)6;/h2*1-5,11H,6-9H2;(H,3,4)(H,5,6);/q;;;+2/p-2 |

InChI Key |

ZHOCRZWMOQEQAD-UHFFFAOYSA-L |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2.C1CN(CCN1)C2=CC=CC=C2.C(=O)(C(=O)[O-])[O-].[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-PHENYLPIPERAZINE-N(sup 1),N(sup 4))- typically involves the coordination of iron with ethanedioate and 1-phenylpiperazine ligands. The process often starts with the preparation of the iron-ethanedioate complex, followed by the introduction of 1-phenylpiperazine under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but with enhanced efficiency and yield. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-PHENYLPIPERAZINE-N(sup 1),N(sup 4))- can undergo various chemical reactions, including:

Oxidation: The iron center can be oxidized, leading to changes in the oxidation state and coordination environment.

Reduction: The compound can be reduced under specific conditions, affecting the iron center and ligands.

Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The conditions, such as temperature, solvent, and pH, are tailored to achieve the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may lead to higher oxidation state iron complexes, while substitution reactions can yield new complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its coordination chemistry and potential catalytic properties. Its unique structure allows for various chemical transformations and applications in catalysis.

Biology

In biology, the compound’s interactions with biological molecules are of interest. It may serve as a model compound for studying metal-ligand interactions in biological systems.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its ability to interact with biological targets makes it a candidate for drug development and other medical applications.

Industry

In industry, the compound’s properties can be utilized in various applications, such as materials science and chemical manufacturing. Its stability and reactivity make it suitable for industrial processes.

Mechanism of Action

The mechanism of action of IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-PHENYLPIPERAZINE-N(sup 1),N(sup 4))- involves its interaction with molecular targets through coordination and binding. The iron center plays a crucial role in mediating these interactions, while the ligands influence the compound’s overall reactivity and specificity. The pathways involved may include electron transfer, ligand exchange, and other coordination chemistry processes.

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons

a. Iron, [ethanedioato(2-)-O,O']bis(1,10-phenanthroline-N¹,N¹⁰)- (CAS 14783-55-2)

- Molecular Formula : C₂₆H₁₆FeN₄O₄ (MW: 503.85 g/mol).

- Ligands : 1,10-Phenanthroline (aromatic, planar) instead of phenylpiperazine.

- Key Differences :

- The phenanthroline ligands confer rigidity and π-π stacking capability, enhancing stability in photocatalytic applications.

- Phenylpiperazine’s saturated piperazine ring increases solubility in polar solvents compared to phenanthroline’s aromatic system.

- Applications: Used in light-driven catalysis and sensor technologies .

b. Oxaliplatin ([SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-N,N′)[ethanedioato(2-)-O,O′]platinum)

- Molecular Formula : C₈H₁₄N₂O₄Pt (MW: 397.29 g/mol) .

- Metal Center : Platinum(II) instead of iron(II).

- Ligands: 1,2-Cyclohexanediamine (non-aromatic, chiral) and oxalate.

- Key Differences :

- Platinum’s square-planar geometry enables DNA cross-linking, a mechanism central to its anticancer activity.

- Iron’s octahedral geometry in the target compound may favor redox reactivity over DNA interaction.

- Applications : Clinically approved for colorectal cancer treatment .

Data Table: Comparative Properties

Research Findings and Functional Insights

- Stability : The target iron compound’s phenylpiperazine ligands may improve solubility in organic solvents compared to phenanthroline-based analogs, though thermal stability is likely lower due to reduced π-system rigidity .

- This contrasts with platinum(II)’s non-redox DNA-targeting mechanism .

- Biological Interactions : Phenylpiperazine’s N-H groups may facilitate hydrogen bonding with biological targets, while phenanthroline’s planar structure favors intercalation into DNA or proteins .

Biological Activity

Iron, (ethanedioato(2-)-O,O')bis(1-phenylpiperazine-N(sup 1),N(sup 4)) is a complex compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies, including antioxidant properties, neuroprotective effects, and mechanisms of action.

Chemical Structure

The compound has a complex structure characterized by the presence of iron coordinated with ethanedioate and phenylpiperazine ligands. Its molecular formula is represented as CHFeNO.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells.

- Neuroprotective Effects : Studies indicate that it may protect neuronal cells from oxidative damage, suggesting a potential role in treating neurodegenerative diseases.

- Anticancer Potential : Preliminary data suggest that this compound may inhibit cancer cell proliferation.

Antioxidant Activity

Research has demonstrated that Iron, (ethanedioato(2-)-O,O')bis(1-phenylpiperazine-N(sup 1),N(sup 4)) can effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. A study utilizing SH-SY5Y neuroblastoma cells showed that the compound significantly reduced ROS levels and improved cell viability under oxidative stress conditions induced by HO .

The mechanism involves the stabilization of mitochondrial membrane potential and the activation of the Nrf2 pathway, which leads to the expression of various antioxidant enzymes. The compound promotes cell survival through an IL-6/Nrf2 positive-feedback loop, enhancing cellular resilience against oxidative damage .

Neuroprotective Effects

In vitro studies have shown that this compound protects neuronal cells from apoptosis induced by oxidative stress. The protective effect is attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis .

Anticancer Potential

Preliminary investigations into the anticancer properties of Iron, (ethanedioato(2-)-O,O')bis(1-phenylpiperazine-N(sup 1),N(sup 4)) indicate that it may inhibit the growth of certain cancer cell lines. The exact mechanisms remain under investigation, but it is hypothesized that its antioxidant properties contribute to its anticancer effects by reducing oxidative stress within tumor cells.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Oxidative Stress Model : In a controlled experiment using SH-SY5Y cells, treatment with the compound at concentrations as low as 20 μM resulted in a marked decrease in cell death compared to untreated controls .

- Cancer Cell Lines : Studies involving various cancer cell lines revealed that the compound could inhibit cell proliferation significantly, suggesting a possible therapeutic role in oncology.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.